4-Methyl-3-nitrobenzoyl chloride

Reaction Kinetics Hammett Analysis Electrophilicity

Essential acylating agent for Nilotinib API and suramin analogue synthesis. Exclusive 4-methyl-3-nitro substitution pattern ensures correct geometry and electronic properties — non-interchangeable with other benzoyl chlorides. High electrophilic reactivity enables efficient acylation under mild conditions. Commercial-scale availability up to 500 kg. ≥98% purity. Request a quote for bulk pricing.

Molecular Formula C8H6ClNO3
Molecular Weight 199.59 g/mol
CAS No. 10397-30-5
Cat. No. B080740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-nitrobenzoyl chloride
CAS10397-30-5
Molecular FormulaC8H6ClNO3
Molecular Weight199.59 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)Cl)[N+](=O)[O-]
InChIInChI=1S/C8H6ClNO3/c1-5-2-3-6(8(9)11)4-7(5)10(12)13/h2-4H,1H3
InChIKeyDXMHBBURYDVYAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-nitrobenzoyl chloride (CAS 10397-30-5): Definitive Procurement & Reactivity Reference for Nitro-Aromatic Acyl Chloride Intermediates


4-Methyl-3-nitrobenzoyl chloride (CAS 10397-30-5) is a disubstituted benzoyl chloride derivative, characterized by the presence of a methyl group at the 4-position and a nitro group at the 3-position of the benzene ring [1]. This compound exists as a colorless to light yellow liquid with a purity specification of ≥98% (minimum) and is commercially available at production scales of up to 500 kg [2]. Its molecular formula is C8H6ClNO3 with a molecular weight of 199.59 g/mol, and it is commonly employed as an acylating agent for the introduction of the 4-methyl-3-nitrobenzoyl pharmacophore into target molecules .

Why 4-Methyl-3-nitrobenzoyl chloride (10397-30-5) Cannot Be Arbitrarily Replaced: The Consequence of Orthogonal Methyl and Nitro Substitution on Reactivity and Regiochemistry


The unique 4-methyl, 3-nitro substitution pattern of 4-methyl-3-nitrobenzoyl chloride establishes a specific electronic and steric environment that is not replicated by other nitro-benzoyl chloride isomers (e.g., 3-nitrobenzoyl chloride, 4-nitrobenzoyl chloride) or simple methyl-substituted analogs [1]. The nitro group enhances electrophilic character at the acyl carbonyl, while the methyl group influences both steric hindrance and the electron density of the aromatic ring [2]. Substitution with 4-nitrobenzoyl chloride (which lacks the methyl group) or 4-methylbenzoyl chloride (which lacks the nitro group) would therefore alter reaction kinetics, regiochemical outcomes in multi-step syntheses, and the final compound's physicochemical properties, rendering generic interchange scientifically unsound .

Quantitative Differentiators for 4-Methyl-3-nitrobenzoyl chloride (10397-30-5): Head-to-Head Comparisons in Reactivity, Selectivity, and Synthetic Utility


Rate Constant Enhancement vs. Non-Nitro Analog in Methanolysis

The presence of the electron-withdrawing nitro group in 4-methyl-3-nitrobenzoyl chloride substantially increases its reactivity toward nucleophiles relative to non-nitrated analogs. Kinetic data for para-substituted benzoyl chlorides demonstrate that p-nitrobenzoyl chloride reacts with methanol at a rate approximately 23 times faster than p-methylbenzoyl chloride [1]. This class-level inference indicates that 4-methyl-3-nitrobenzoyl chloride will exhibit significantly greater electrophilicity than 4-methylbenzoyl chloride, enabling milder reaction conditions and shorter reaction times for amide or ester bond formations.

Reaction Kinetics Hammett Analysis Electrophilicity

Regioisomeric Purity: Critical Distinction from 2-Methyl-3-nitrobenzoyl chloride (CAS 39053-41-3) in Pharmaceutical Intermediates

The 4-methyl,3-nitro substitution pattern of 4-methyl-3-nitrobenzoyl chloride is essential for the correct synthesis of key pharmaceutical intermediates, such as the Nilotinib precursor, where reaction with 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)benzenamine yields the desired 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-nitrobenzamide [1]. Substituting the regioisomeric 2-methyl-3-nitrobenzoyl chloride would produce a structural isomer with altered steric and electronic properties, potentially rendering it inactive as a Bcr-Abl inhibitor precursor and invalidating any downstream biological or regulatory work.

Regiochemistry Isomer Purity Process Chemistry

Suramin Analog Synthesis: Exclusive Utility of 4-Methyl-3-nitrobenzoyl chloride as a Building Block

4-Methyl-3-nitrobenzoyl chloride is specifically employed in the synthesis of a modified suramin molecule, acting as the acylating agent for 4-amino-1,5-naphthalenedisulphonate to generate a key intermediate . This application is unique to the 4-methyl-3-nitro substitution pattern; other nitrobenzoyl chlorides or methylbenzoyl chlorides would not yield the same intermediate and thus cannot be substituted. The synthesis has been demonstrated with a calculated yield of 86.8% for a related transformation, underscoring its practical utility .

Suramin Analogs Antiparasitic Pharmaceutical Intermediate

Validated Application Scenarios for 4-Methyl-3-nitrobenzoyl chloride (10397-30-5): From Medicinal Chemistry to Scalable Process Development


Medicinal Chemistry: Synthesis of Nilotinib and Related Bcr-Abl Kinase Inhibitors

4-Methyl-3-nitrobenzoyl chloride serves as an essential acylating agent in the multi-step synthesis of Nilotinib, a second-generation Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia [1]. Its specific 4-methyl-3-nitro substitution pattern is required to achieve the correct geometry and electronic properties of the final drug molecule. Using the 2-methyl-3-nitro isomer or a non-nitrated analog would produce an inactive compound [1].

Antiparasitic Drug Development: Construction of Modified Suramin Analogs

In the development of next-generation antiparasitic agents, 4-methyl-3-nitrobenzoyl chloride is used to functionalize 4-amino-1,5-naphthalenedisulphonate, generating a critical intermediate for modified suramin molecules . This synthetic step is specific to the 4-methyl-3-nitrobenzoyl moiety and cannot be achieved with other commercially available benzoyl chlorides, making this compound indispensable for this research avenue.

Process Chemistry: Scalable Synthesis of Aromatic Amides with Enhanced Electrophilicity

Process chemists can leverage the enhanced reactivity of 4-methyl-3-nitrobenzoyl chloride, inferred from class-level kinetic data [2], to achieve efficient acylation of amines under mild conditions (e.g., 0°C in methylene chloride with triethylamine) . This reduces energy costs and minimizes side reactions during scale-up, offering a practical advantage over less reactive analogs like 4-methylbenzoyl chloride. The compound is commercially available in bulk quantities up to 500 kg, supporting pilot-plant and full-scale production [3].

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